An In-depth Technical Guide to 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (CAS No. 1072944-72-9)
An In-depth Technical Guide to 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (CAS No. 1072944-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, a halogenated aromatic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic characteristics. Furthermore, it explores the rationale behind its molecular design, drawing upon the well-established biological activities of pyrazole-sulfonamide scaffolds and the influence of bromo- and trifluoromethyl-substituents on pharmacokinetic and pharmacodynamic properties. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic applications.
Introduction: The Rationale for a Disubstituted Pyrazole Sulfonamide
The convergence of a pyrazole ring, a sulfonamide linker, and specific halogen substitutions in 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole creates a molecule of significant interest for drug development. Pyrazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The sulfonamide group is another critical pharmacophore, known for its diverse therapeutic applications, from antimicrobial agents to anticancer drugs[3][4].
The strategic placement of bromine and trifluoromethyl groups is a common and effective strategy in modern drug design. Bromine atoms can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties. The trifluoromethyl group is a powerful modulator of a molecule's electronic and metabolic properties, often increasing metabolic stability, lipophilicity, and binding affinity. This guide will delve into the synthesis, characterization, and potential applications of this promising, yet under-characterized, molecule.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1072944-72-9 | Pharmaffiliates |
| Molecular Formula | C₁₀H₅Br₂F₃N₂O₂S | Pharmaffiliates |
| Molecular Weight | 434.03 g/mol | Pharmaffiliates |
| Canonical SMILES | C1=C(C=NN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F)Br | PubChem |
| InChI Key | Not Available | |
| Appearance | Predicted to be a solid | General knowledge |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
Synthesis and Mechanism
Proposed Synthetic Scheme
Caption: Proposed synthesis of the target compound.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the deprotonated pyrazole nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or diisopropylethylamine, is crucial to deprotonate the 4-bromopyrazole, thereby activating it as a nucleophile. The subsequent displacement of the chloride leaving group results in the formation of the desired N-S bond. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is standard for this type of reaction to avoid unwanted side reactions with the sulfonyl chloride[7].
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for N-sulfonylation of pyrazoles[7].
Materials:
-
4-Bromopyrazole (1.0 eq)
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous dichloromethane (10 vol) under a nitrogen atmosphere at 0-10 °C, add triethylamine (1.5 eq) dropwise.
-
Stir the reaction mixture at the same temperature for 15-20 minutes.
-
Add a solution of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane (5 vol) dropwise to the reaction mixture at 0-10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water (10 vol) and stir for 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 vol).
-
Combine the organic layers, wash with brine (10 vol), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for the title compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent fragments and data from closely related structures.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the pyrazole ring protons and the aromatic protons of the benzenesulfonyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.2 | d | ~ 2.0 | H-Ar (proton ortho to the sulfonyl group) |
| ~ 7.8 - 8.0 | dd | ~ 8.5, 2.0 | H-Ar (proton ortho to the trifluoromethyl group) |
| ~ 7.6 - 7.8 | d | ~ 8.5 | H-Ar (proton ortho to the bromine atom) |
| ~ 7.7 | s | Pyrazole C5-H | |
| ~ 7.5 | s | Pyrazole C3-H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for the carbon atoms of both aromatic rings and the pyrazole ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Pyrazole C5 |
| ~ 138 | Ar-C (C-SO₂) |
| ~ 135 | Ar-C (C-Br) |
| ~ 132 | Ar-CH |
| ~ 130 | Pyrazole C3 |
| ~ 128 (q) | Ar-C (C-CF₃) |
| ~ 125 | Ar-CH |
| ~ 122 (q, J ≈ 270 Hz) | CF₃ |
| ~ 95 | Pyrazole C4 (C-Br) |
Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 434, with a characteristic isotopic pattern due to the presence of two bromine atoms. Key fragmentation patterns would likely involve the cleavage of the N-S bond.
Potential Applications in Drug Discovery
The structural motifs present in 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole suggest its potential as a scaffold for the development of novel therapeutic agents.
Kinase Inhibition
Many pyrazole derivatives are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The N-arylsulfonylpyrazole scaffold can be designed to target the ATP-binding site of various kinases. The bromo and trifluoromethyl substituents can be tailored to enhance selectivity and potency against specific kinase targets.
Antimicrobial and Antiviral Activity
Sulfonamides were among the first effective antimicrobial agents, and their derivatives continue to be explored for this purpose[4][8]. Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial and antiviral activities[2]. The combination of these two pharmacophores in the target molecule, along with the lipophilic character imparted by the halogen substituents, makes it a promising candidate for screening against various pathogens.
Anti-inflammatory and Analgesic Properties
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The anti-inflammatory and analgesic potential of pyrazole derivatives is well-documented[2]. The sulfonamide moiety is also present in some anti-inflammatory agents. Therefore, the title compound warrants investigation for its potential to modulate inflammatory pathways.
Future Perspectives and Workflow
The synthesis and characterization of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is the first step in exploring its therapeutic potential. The following workflow outlines a logical progression for its further investigation.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. sci-hub.box [sci-hub.box]
- 6. Sci-Hub. ChemInform Abstract: Multicomponent Reaction for Synthesis of N‐Arylsulfonyl Pyrazoles. / ChemInform, 2014 [sci-hub.se]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
